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For Researchers, Scientists, and Drug Development Professionals

Abstract
Amoscanate, also known as 4-isothiocyanato-4'-nitrodiphenylamine, is an experimental

anthelmintic agent that has demonstrated significant efficacy against a broad spectrum of

helminths, including major schistosome species and hookworms, in animal models. This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and pharmacological characteristics of amoscanate. It is intended to serve as a

detailed resource for researchers, scientists, and professionals involved in drug development.

The document summarizes key quantitative data in structured tables, outlines available

information on experimental protocols, and visualizes the proposed mechanism of action. While

amoscanate showed promise in preclinical studies, its development was hampered by

observations of toxicity at higher doses. This guide aims to consolidate the existing knowledge

to inform future research and development efforts in the field of anthelmintics.

Chemical Structure and Identification
Amoscanate is an aryl isothiocyanate derivative with a diphenylamine core structure. The

molecule is characterized by an isothiocyanate group (-N=C=S) on one phenyl ring and a nitro

group (-NO2) on the other.

Table 1: Chemical Identification of Amoscanate
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Identifier Value

IUPAC Name 4-isothiocyanato-N-(4-nitrophenyl)aniline

CAS Number 26328-53-0

Molecular Formula C₁₃H₉N₃O₂S

Molecular Weight 271.29 g/mol

SMILES O=N(=O)c1ccc(Nc2ccc(cc2)N=C=S)cc1

InChI

InChI=1S/C13H9N3O2S/c17-16(18)13-7-5-

12(6-8-13)15-11-3-1-10(2-4-11)14-9-19/h1-

8,15H

Synonyms Nithiocyamine, C 9333-Go, CGP 4540

Physicochemical Properties
The physicochemical properties of amoscanate are crucial for its formulation, absorption, and

disposition in biological systems. It is a solid, orange-yellow crystalline powder that is odorless

and tasteless.

Table 2: Physicochemical Properties of Amoscanate

Property Value Reference

Melting Point 196-198 °C [1]

Solubility

Insoluble in water; slightly

soluble in acetone, chloroform,

benzene, and ethanol.

[1]

pKa (predicted) -3.50 ± 0.40 [1]

Pharmacological Properties
Anthelmintic Activity
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Amoscanate has demonstrated potent anthelmintic activity against a wide range of parasitic

worms in various animal models.

Table 3: Summary of In Vivo Anthelmintic Efficacy of Amoscanate
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Animal Model Parasite Dose Efficacy Reference

Hamsters
Necator

americanus

25 mg/kg (single

oral dose)

100% worm

expulsion in

patent infection

[1][2]

Hamsters
Necator

americanus

30-60 mg/kg

(single oral dose)

94-99%

elimination in

non-patent

infection

Mice
Nematospiroides

dubius

200 mg/kg

(single oral dose)
100% eradication

Mice
Syphacia

obvelata
12.6 mg/kg Worm expulsion

Mice
Hymenolepis

nana
50 mg/kg Worm expulsion

Dogs
Hookworm and

ascarids
25 mg/kg

100% and 99%

fecal egg

reduction,

respectively

Rhesus Monkeys

Strongyloides

fulleborni &

Oesophagostom

um apiostumum

60 mg/kg (thrice

at 12-hour

intervals)

100% efficacy

Capuchin &

Rhesus Monkeys

Schistosoma

japonicum, S.

mansoni, S.

haematobium

20-35 mg/kg

(single oral dose)

Marked reduction

in egg counts

and worm

burdens

Mice
Schistosoma

mansoni

0.1% w/v in

methanol

(topical)

>90% protection

Mechanism of Action
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The precise molecular mechanism of amoscanate's anthelmintic activity is not fully elucidated

but is believed to involve two primary pathways:

Uncoupling of Oxidative Phosphorylation: Amoscanate can disrupt the proton gradient

across the inner mitochondrial membrane, uncoupling electron transport from ATP synthesis.

This leads to a depletion of cellular energy stores, ultimately causing paralysis and death of

the parasite.

Inhibition of Aminoacyl-tRNA Synthetases: There is evidence to suggest that amoscanate
and its derivatives can inhibit essential enzymes involved in protein synthesis, such as

leucyl- and isoleucyl-tRNA synthetases. This would disrupt protein production, leading to

parasite death.

Mitochondrion

Cytosol

Electron Transport Chain (ETC) Proton GradientPumps H+ ATP Synthase ATPSynthesizesDrives

Aminoacyl-tRNA Synthetases Protein SynthesisEssential for
Amoscanate
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Click to download full resolution via product page

Caption: Proposed dual mechanism of action of amoscanate.

Pharmacokinetics and Metabolism
Limited pharmacokinetic data for amoscanate is available from preclinical and early clinical

studies. The compound is administered orally.

Table 4: Summary of Available Pharmacokinetic and Dosing Information
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Species Study Type Dose Observations Reference

Rats Toxicity Study

25, 125, 500

mg/kg (single or

repeated oral

doses)

Brain lesions

observed after at

least 3

consecutive

doses of 125 or

500 mg/kg.

Monkeys Efficacy Study

10-75 mg/kg

(single oral

doses)

No major organ

toxicity observed

at 75 mg/kg.

Humans
Phase I Clinical

Trial

1 mg/kg (single

oral dose)

Generally well-

tolerated.

Humans
Phase I Clinical

Trial

3.5 mg/kg (single

oral dose)

Mild, reversible

hepatotoxicity

observed in 3 of

4 volunteers.

Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and half-life are

not readily available in the public domain.

Toxicology
While showing promise as an anthelmintic, the development of amoscanate was hindered by

its toxicological profile, particularly at higher doses.

Table 5: Summary of Toxicological Findings
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Species Study Type Dose Key Findings Reference

Rats
Neuropathology

Study
High oral doses

Lesions in the

brain, particularly

necrosis of the

neuropil of the

medial striatum

adjacent to the

lateral ventricles.

Rats Toxicity Study

≥ 125 mg/kg (3

consecutive oral

doses)

Necrosis of the

ependyma of the

lateral ventricles.

Humans
Phase I Clinical

Trial

3.5 mg/kg (single

oral dose)

Mild, reversible

hepatotoxicity.

Experimental Protocols
Detailed, step-by-step experimental protocols for the cited studies are not available in the

publicly accessible literature. The following provides a general overview of the methodologies

that would have been employed based on the study descriptions.

In Vivo Anthelmintic Efficacy (General Protocol)
A standardized experimental workflow for testing the in vivo efficacy of an anthelmintic agent

like amoscanate would typically involve the following steps.
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1. Animal Model Selection
(e.g., mice, hamsters, monkeys)

2. Parasite Infection
(e.g., S. mansoni cercariae)

3. Acclimatization & Disease Progression

4. Treatment Group Allocation
(Amoscanate vs. Vehicle Control)

5. Drug Administration
(Oral gavage at specified doses)

6. Monitoring
(Clinical signs, fecal egg counts)

7. Endpoint Analysis
(Necropsy, worm burden count)

8. Data Analysis
(Statistical comparison of groups)

Click to download full resolution via product page

Caption: Generalized workflow for in vivo anthelmintic efficacy testing.
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Acute Oral Toxicity Study (General Protocol Outline)
Acute toxicity studies in rodents are generally conducted following standardized guidelines

(e.g., OECD Test Guideline 407). A typical protocol would include:

Animal Selection: Healthy, young adult rodents of a single strain are used.

Housing and Acclimatization: Animals are housed in standard conditions with a controlled

environment and allowed to acclimatize.

Dose Formulation: Amoscanate is suspended in a suitable vehicle (e.g., an oily

suspension).

Dose Administration: A single oral dose is administered to each animal via gavage. Multiple

dose groups with escalating concentrations are used.

Clinical Observations: Animals are observed for mortality, clinical signs of toxicity, and

changes in body weight at regular intervals.

Necropsy: At the end of the observation period (typically 14 days), all surviving animals are

euthanized and a gross necropsy is performed.

Histopathology: Organs and tissues are collected, preserved, and examined microscopically

for pathological changes.

Data Analysis: The dose-response relationship is evaluated to determine the No-Observed-

Adverse-Effect Level (NOAEL) and identify target organs of toxicity.

Conclusion
Amoscanate is a potent anthelmintic agent with a well-defined chemical structure and a broad

spectrum of activity in preclinical models. Its development was ultimately halted due to a

narrow therapeutic window, with toxicity being a significant concern at higher doses. This

technical guide consolidates the available scientific information on amoscanate, highlighting

both its therapeutic potential and its limitations. The data presented herein may be valuable for

researchers working on the development of new anthelmintic drugs, potentially informing the

design of new compounds with improved safety profiles or providing a basis for re-evaluating
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amoscanate in different formulations or therapeutic contexts. Further research to fully

elucidate its pharmacokinetic profile and the specific molecular interactions underlying its

mechanism of action and toxicity could provide valuable insights for the field of antiparasitic

drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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